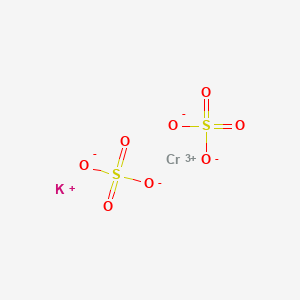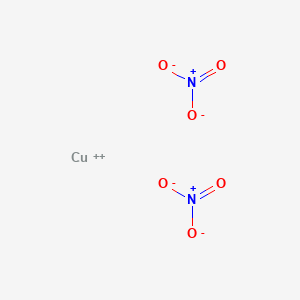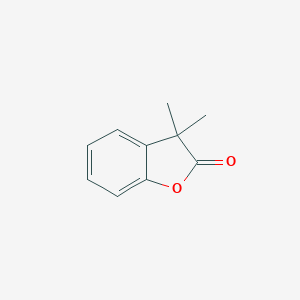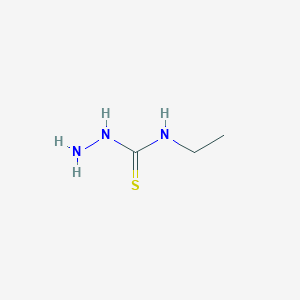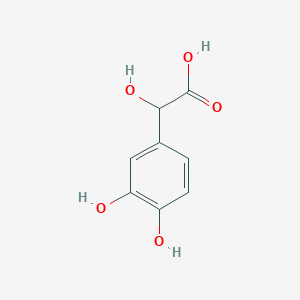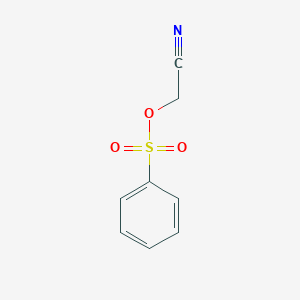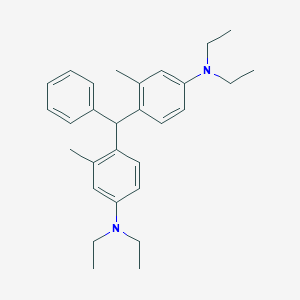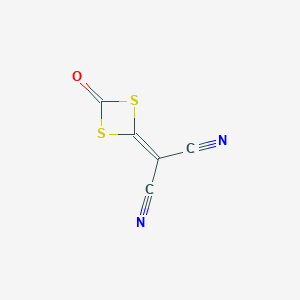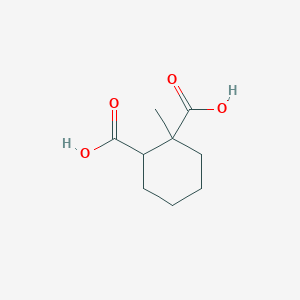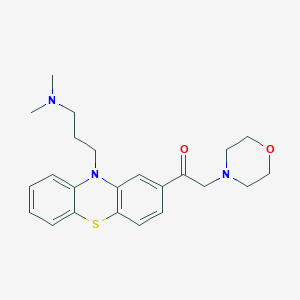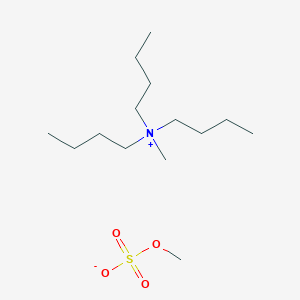
2-Phenoxybutanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxybutanoic acid can be synthesized through several methods. One common approach involves the reaction of phenol with butyric acid under acidic conditions to form the ester, which is then hydrolyzed to yield this compound . Another method includes the use of phenylboronic acid in a Suzuki-Miyaura coupling reaction with butyric acid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxybutanoic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Phenoxybutanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxybutanoic acids.
Scientific Research Applications
2-Phenoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical compounds.
Biology: It serves as a biochemical tool in studying enzyme functions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Mechanism of Action
The mechanism of action of 2-Phenoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- Phenoxyacetic acid
- Phenoxypropanoic acid
- Phenoxyisobutyric acid
Comparison: 2-Phenoxybutanoic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to phenoxyacetic acid and phenoxypropanoic acid, it has a longer carbon chain, affecting its solubility and reactivity. Phenoxyisobutyric acid, on the other hand, has a branched structure, leading to different steric effects and reactivity patterns .
Properties
IUPAC Name |
2-phenoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSPPYGAFOVROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871223 | |
| Record name | 2-Phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-14-4 | |
| Record name | 2-Phenoxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary products formed during the gas-phase pyrolysis of 2-Phenoxybutyric acid?
A1: The gas-phase pyrolysis of 2-Phenoxybutyric acid primarily yields phenol, butanal, and carbon monoxide. [] This reaction proceeds through a semi-polar five-membered cyclic transition state. []
Q2: How does the molecular structure of 2-phenoxycarboxylic acids influence their pyrolysis reaction rate?
A2: Research suggests that the pyrolysis reaction rate of 2-phenoxycarboxylic acids increases with the degree of substitution at the carbon bearing the phenoxy group. This means tertiary acids like 2-phenoxyisobutyric acid decompose faster than secondary acids like 2-Phenoxybutyric acid, which in turn decompose faster than primary acids like 2-phenoxyacetic acid. [] This difference in reaction rate is attributed to the stabilization of the transition state by the alkyl substituents. []
Q3: Can you elaborate on the proposed mechanism for the gas-phase pyrolysis of 2-Phenoxybutyric acid?
A3: The gas-phase pyrolysis of 2-Phenoxybutyric acid is proposed to occur through a two-step mechanism involving a five-membered cyclic transition state. [, ] In the first step, the acidic hydrogen of the carboxylic acid group assists the departure of the phenoxy group, leading to the formation of phenol and an unstable α-lactone intermediate. [, ] The second step involves the decomposition of the α-lactone into butanal and carbon monoxide. [, ]
Q4: What analytical techniques have been employed to study and quantify 2-Phenoxybutyric acid?
A5: One method used to analyze 2-Phenoxybutyric acid is frit/FAB-LC/MS (frit/fast atom bombardment-liquid chromatography/mass spectrometry). [] This technique allows for the quantification of 2-Phenoxybutyric acid in water samples after extraction with a polystyrene solid phase extraction (SPE) cartridge. [] 2-Phenoxybutyric acid has also been investigated as an internal standard for this analytical method when analyzing other pesticide residues in water samples. []
Q5: Have any studies examined the biological activity of 2-Phenoxybutyric acid or its derivatives?
A6: Research has explored the potential of 2-Phenoxybutyric acid derivatives as insecticides, specifically focusing on pyrethroid esters. [, ] Studies have investigated the Quantitative Structure‐Activity Relationship (QSAR) of these esters against Culex quinquefasciatus, a species of mosquito. [] While the specific details of these studies were not provided in the abstracts, it highlights the exploration of 2-Phenoxybutyric acid derivatives for their biological activity and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
